molecular formula C8H15NO B1609704 N-Butylmethacrylamide CAS No. 28384-61-4

N-Butylmethacrylamide

Cat. No. B1609704
CAS RN: 28384-61-4
M. Wt: 141.21 g/mol
InChI Key: VQGWOOIHSXNRPW-UHFFFAOYSA-N
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Description

N-Butylmethacrylamide (CAS Number: 28384-61-4) is a chemical compound with the linear formula C8H15NO. It belongs to the class of methacrylamides and is commonly used in biomedical applications . The molecular weight of N-Butylmethacrylamide is approximately 141.21 g/mol .

Scientific Research Applications

1. Application in Polymer Nanocomposites

  • Summary of the Application: N-Butylmethacrylamide is used in the synthesis of polymer nanocomposites. These nanocomposites are based on poly (n-butyl methacrylate) (PBMA) with various concentrations of titanium dioxide (TiO2) nanoparticles .
  • Methods of Application: The nanocomposites were synthesised by an in situ free radical polymerisation method. The formation of the nanocomposite was characterised by FTIR, UV, XRD, DSC, TGA, impedance analyser and flame retardancy measurements .
  • Results or Outcomes: The studies showed that the glass transition temperature and thermal stability of the nanocomposites were increased with the increase in the concentration of nanoparticles. The conductivity and dielectric properties of nanocomposites were higher than pure PBMA. The maximum electrical property was observed for the sample with 7 wt% TiO2 .

2. Application in Crystal Structures

  • Summary of the Application: N-Butylmethacrylamide is used in the study of crystal structures of acrylamide derivatives .
  • Methods of Application: The crystal structures of N-t-butylacrylamide, N-t-butylmethacrylamide, dimorphs of N-phenylmethacrylamide, and N-o-chlorophenylmethacrylamide have been determined by X-ray diffraction method .
  • Results or Outcomes: In all these crystals the molecules related by a glide plane are held together by an N–H···O hydrogen bond between the amide groups .

3. Application in Dual-Ion Polymer Batteries

  • Summary of the Application: N-Butylmethacrylamide is used in the research of dual-ion polymer batteries. These batteries are based on a pure N-butyl-N-methylpiperidinium bis (trifluoromethylsulfonyl)imide ionic liquid electrolyte .
  • Methods of Application: The battery was constructed based on a metal-free poly (anthraquinonyl sulfide)-graphite battery .
  • Results or Outcomes: The cell had a discharge capacity of 70.5 mAh g −1 (0.1 C) and a capacity retention rate of 98.6% after 100 cycles, with a coulombic efficiency of 98.3% (1 C) .

Safety And Hazards

N-Butylmethacrylamide is classified as an acute oral toxicity Category 4 substance, meaning it has low acute toxicity .

properties

IUPAC Name

N-butyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGWOOIHSXNRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431800
Record name N-N-Butyl methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butylmethacrylamide

CAS RN

28384-61-4
Record name N-N-Butyl methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 liter 3-necked flask were combined 400 ml dry THF and 40 ml distilled n-butylamine (0.405 mol). After cooling to 5° C. in an ice bath, 20 ml (0.205 mol) methacryloyl chloride was added slowly so as to keep the temperature below 10° C. The precipitate was removed by filtration, and the filtrate concentrated on a rotary evaporator. 1 g DNPD was added and the oil distilled at 76°-78° C. and 20 m torr. Yield 24.3 g (84%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.405 mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
K Ulbrich, K Dušek, M Ilavský, J Kopeček - European Polymer Journal, 1978 - Elsevier
… copolymerization of N-butylmethacrylamide with methylene-… characteristics for poly(N-butylmethacrylamide) and poly(N-… of the system poly(N-butylmethacrylamide)-DMSO increases …
Number of citations: 45 www.sciencedirect.com
K Ulbrich, J Kopeček - European Polymer Journal, 1976 - Elsevier
… polymerization of N-ethylmethacrylamide, N-butylmethacrylamide and N-phenylmethacrylamide in … , N-ethylmethacrylamide and N-butylmethacrylamide. The overall activation energy of …
Number of citations: 26 www.sciencedirect.com
J Strohalm, K Ulbrich, J Exner… - … Chemistry and Physics, 1976 - Wiley Online Library
… parameters will be affected by the solvent only as a conkquence of the different course of the dependence of the reactivity of N-ethylacrylamide and N-butylmethacrylamide on the …
Number of citations: 5 onlinelibrary.wiley.com
M Seno, T Fukui, T Hirano, T Sato - Journal of Polymer Science …, 2000 - Wiley Online Library
… Table III summarizes the copolymerization results thus obtained, together with those of the MMA-St, MMA-AN, N-phenylmethacrylamide (PMA)-AN, N-n-butylmethacrylamide (BMA)-AN, …
Number of citations: 9 onlinelibrary.wiley.com
M Seno, T Yamada, H Wang… - Journal of Polymer …, 2005 - Wiley Online Library
Polymerization of N‐(1‐phenylethylaminocarbonyl)methacrylamide (PEACMA) with dimethyl 2,2′‐azobisisobutyrate (MAIB) was kinetically studied in dimethyl sulfoxide (DMSO). The …
Number of citations: 3 onlinelibrary.wiley.com
JC Sheehan, I Lengyel - Journal of the American Chemical …, 1964 - ACS Publications
… A short reflux period in ether produces the isomer, N-/-butylmethacrylamide (3) and smaller amounts of /-butylisonitrile and acetone. The former two were synthesized for comparison …
Number of citations: 71 pubs.acs.org
M Seno, T Fukui, T Sato - Macromolecular Chemistry and …, 2001 - Wiley Online Library
… The value for 1 is 0.02–0.03 at 508C, which is much lower than those for MMA (0.13 at 508C) and Nbutylmethacrylamide (0.11 at 608C)[17] as a N-substituted methacrylamide. …
Number of citations: 3 onlinelibrary.wiley.com
M Reufer, P Dıaz-Leyva, I Lynch, F Scheffold - The European Physical …, 2009 - Springer
… We note that similar chemical structures such as Poly(N-butylmethacrylamide), Poly(N-2-methoxyethyl) methacrylamide, Poly(N-methylacrylamide) all have bulk indices for visible light …
Number of citations: 90 link.springer.com
S Nagaoka, H Ihara, C Hirayama - Polymer journal, 1993 - nature.com
… Similarly, spherical polymer particles were obtained using N-octadecylmethacrylamide (C, „HMAA), N-butylmethacrylamide (CH-MAA), and ethylene glycol dimethacrylate (EGDM, …
Number of citations: 5 www.nature.com
YH Lin, HF Liang, CK Chung, MC Chen, HW Sung - Biomaterials, 2005 - Elsevier
In the study, a complex composed of alginate blended with a water-soluble chitosan (N,O-carboxymethyl chitosan, NOCC) was prepared to form microencapsulated beads by dropping …
Number of citations: 506 www.sciencedirect.com

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